molecular formula C18H24O3 B1246264 A-Nortestololactone CAS No. 6811-30-9

A-Nortestololactone

Cat. No. B1246264
CAS RN: 6811-30-9
M. Wt: 288.4 g/mol
InChI Key: RTTQARJXLDHUQT-RCMKLKEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Homo-A-nor-17a-oxaandrost-3(5)-ene-2,17-dione is a steroid lactone.

Scientific Research Applications

1. Pharmacological Profile

The synthetic progestins, derived from testosterone and progesterone, include various derivatives. Among these, 19-nortestosterone derivatives like norethisterone (NET) and its metabolites, along with others such as levonorgestrel (LNG), are notable. These progestins are used in contraception and hormone therapy and are known for their diverse effects based on their structure and metabolites. The variations in their chemical structure lead to differences in their interactions with steroid receptors, impacting their clinical applications (Sitruk-Ware, 2004).

2. Antiproliferative Properties

Research has explored the antiproliferative properties of 19-nortestosterone analogs. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies have identified novel 17α-19-nortestosterones with significant inhibitory effects on cervical cancer cells. These findings indicate the potential of structurally modified steroids in cancer treatment, with minimal hormonal activity (Gyovai et al., 2018).

3. Impact on Cardiovascular Function

Aldosterone antagonists, derived from spirolactone and related to nortestosterone derivatives, have been studied for their impact on cardiovascular function. They are used in treating conditions like hypertension and heart failure. Their role in reducing blood pressure and improving left ventricular function has been observed in various clinical trials. These findings highlight the therapeutic potential of these compounds in cardiovascular diseases (Rossing et al., 2005).

4. Androgenic Activity in Fish

The androgenic activity of 19-nortestosterone-derived progestogens has been investigated in fish species. Studies reveal that these compounds, although not activating the progesterone receptor in certain fish species, can be potent agonists of androgen receptors. This discovery has implications for environmental toxicity and the potential impact of these substances on aquatic life (Bain et al., 2015).

properties

CAS RN

6811-30-9

Product Name

A-Nortestololactone

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(3aR,3bS,5aS,9aS,9bR)-3a,5a-dimethyl-3,3b,4,5,8,9,9a,9b,10,11-decahydroindeno[5,4-f]chromene-2,7-dione

InChI

InChI=1S/C18H24O3/c1-17-10-12(19)9-11(17)3-4-13-14(17)7-8-18(2)15(13)5-6-16(20)21-18/h9,13-15H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+/m1/s1

InChI Key

RTTQARJXLDHUQT-RCMKLKEOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C[C@]34C

SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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